molecular formula C12H15NO B13216713 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-ol

1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-ol

Cat. No.: B13216713
M. Wt: 189.25 g/mol
InChI Key: ADABLTIASJDCGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-ol (: 1551175-50-8) is a spirocyclic indole derivative of interest in medicinal chemistry and organic synthesis. This compound features a molecular formula of C12H15NO and a molecular weight of 189.25 g/mol . Its structure consists of an indoline moiety fused with a spiro-cyclopentane ring and a hydroxyl group at the 5'-position, a key functional handle for further chemical modification . As a spirocyclic building block, this compound is part of a class of structures that are privileged scaffolds in drug discovery. The spiro[cyclopentane-1,3'-indole] core offers three-dimensional rigidity, which can be valuable for exploring novel chemical space in the development of biologically active molecules . Related spirocyclic and indole-based frameworks are found in various natural products and pharmaceuticals, underscoring the research value of this structural motif . The presence of the hydroxyl group makes this compound a versatile intermediate that can be used in various synthetic transformations, such as functional group interconversions or as a precursor for more complex molecules. Product Specifications: • CAS Number: 1551175-50-8 • Molecular Formula: C12H15NO • Molecular Weight: 189.25 g/mol • SMILES: OC1=CC(C23CCCC2)=C(NC3)C=C1 This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this and all chemicals with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

spiro[1,2-dihydroindole-3,1'-cyclopentane]-5-ol

InChI

InChI=1S/C12H15NO/c14-9-3-4-11-10(7-9)12(8-13-11)5-1-2-6-12/h3-4,7,13-14H,1-2,5-6,8H2

InChI Key

ADABLTIASJDCGP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CNC3=C2C=C(C=C3)O

Origin of Product

United States

Preparation Methods

Cyclization from Oxindole Derivatives

One common approach involves starting from polyfunctional 2-oxindoles, which undergo reduction and cyclization to form the spirocyclic structure. For example, the reduction of 2-oxindoles with boron hydrides (e.g., BH3 generated in situ from sodium borohydride and iodine) in dry tetrahydrofuran leads to 2,3-dihydroindole derivatives, which can be further transformed into spirocyclic compounds. However, partial aromatization of the indole ring can occur under these conditions, requiring careful control of reaction parameters.

Organocatalytic Domino Michael-Alkylation Reaction

This method involves the reaction of methyleneindolinones with γ-halogenated β-ketoesters in the presence of specific organocatalysts. The reaction proceeds via a domino Michael addition followed by alkylation, efficiently constructing the spirocyclic framework with high enantioselectivity and yield. This approach has been successfully applied to synthesize spirocyclic indole derivatives, including analogs of 1',2'-dihydrospiro[cyclopentane-1,3'-indole]-5'-ol.

[3 + 2] Cycloaddition of Diazomethane

The [3 + 2] cycloaddition of diazomethane to suitable indole or oxindole substrates is another viable route. This reaction forms spirocyclopropane intermediates, which can be elaborated into the desired spirocyclic compounds. This method has been explored but may yield complex mixtures depending on substrate substitution patterns, necessitating optimization.

Asymmetric Organocascade Reactions

Recent advances include asymmetric organocascade reactions of oxindole-derived alkenes with 3-bromo-1-nitropropane catalyzed by chiral organocatalysts. These reactions yield spirooxindole-fused cyclopentanes with excellent diastereoselectivity (>98%) and enantioselectivity (up to 99% ee). Reaction conditions such as solvent choice, base, catalyst loading, and temperature are critical for optimizing yield and stereochemical outcome.

Comparative Data on Synthetic Conditions and Outcomes

Method Starting Materials Key Reagents/Catalysts Reaction Conditions Yield (%) Diastereoselectivity Enantioselectivity (ee %) Notes
Reduction of 2-oxindoles Polyfunctional 2-oxindoles BH3 (in situ from NaBH4/I2) Dry THF, room temp Moderate to high Moderate Not reported Partial aromatization possible
Domino Michael-Alkylation Methyleneindolinones + γ-halogenated β-ketoesters Organocatalysts (various) Optimized for enantioselectivity High High High (>90%) Efficient and scalable
[3 + 2] Cycloaddition Indole derivatives + diazomethane Diazomethane Standard cycloaddition conditions Variable Variable Not reported Complex mixtures possible
Organocascade reaction Oxindole-derived alkenes + 3-bromo-1-nitropropane Chiral organocatalysts (e.g., C1) Room temp to 80 °C, various solvents 59-81 >98 Up to 99 Highly stereoselective, solvent dependent

Optimization Parameters

  • Solvent effects: Polar aprotic solvents like ethyl acetate and methyl tert-butyl ether increase reaction rates but may reduce diastereoselectivity; chloroform provides a good balance of yield and stereoselectivity.
  • Base choice: Potassium carbonate and sodium carbonate are commonly used; organic bases like DIPEA reduce diastereocontrol.
  • Catalyst loading: Low catalyst loading (1 mol%) can maintain efficiency and stereocontrol in organocascade reactions.
  • Temperature: Mild to moderate temperatures (room temperature to 80 °C) are employed depending on the reaction type.

Mechanistic Insights

The spirocyclic framework formation typically involves nucleophilic attack on activated alkenes or carbonyl groups, followed by ring closure. Organocatalysts facilitate enantioselective induction through hydrogen bonding and steric interactions. The indole moiety’s electron-rich nature allows for electrophilic substitution and nucleophilic addition, which are exploited in the synthetic sequences.

Chemical Reactions Analysis

1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building

Biological Activity

1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-ol is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound, providing a comprehensive overview of its therapeutic potential.

Chemical Structure and Properties

The compound features a unique spirocyclic structure that contributes to its biological activity. The spiro configuration often enhances the interaction with biological targets due to its three-dimensional shape, which can influence binding affinity and specificity.

Antioxidant Properties

Research indicates that compounds with similar structural motifs exhibit antioxidant activity. For instance, derivatives of cyclopentanedione have shown the ability to scavenge free radicals and reduce oxidative stress by modulating the NF-κB signaling pathway, which is crucial in inflammation and cellular stress responses .

Anti-inflammatory Effects

This compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Studies have demonstrated that related compounds can suppress gene expression associated with inflammation, suggesting a potential for therapeutic applications in inflammatory diseases .

Anticancer Activity

Preliminary studies suggest that spirocyclic compounds can inhibit cancer cell proliferation. For example, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, highlighting the need for further investigation into this compound's anticancer properties .

Case Study 1: Antioxidant Activity

In a study examining the antioxidant properties of cyclopentanedione derivatives, it was found that these compounds significantly reduced oxidative damage in cellular models. The study employed various assays to measure radical scavenging activity and concluded that structural modifications could enhance antioxidant capacity .

Case Study 2: Anti-inflammatory Mechanisms

A detailed investigation into the anti-inflammatory effects of related spirocyclic compounds revealed that they could effectively inhibit NF-κB activation in vitro. This inhibition correlated with decreased levels of inflammatory markers in treated cells, suggesting a promising avenue for treating chronic inflammatory conditions .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
This compoundAntioxidantRadical scavenging; NF-κB modulation
Cyclopentanedione DerivativeAnti-inflammatoryInhibition of pro-inflammatory cytokines
Spirocyclic Indole CompoundAnticancerInduction of apoptosis; cell cycle arrest

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of 1',2'-dihydrospiro[cyclopentane-1,3'-indole]-5'-ol, highlighting substituent variations and their implications:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Source
This compound -OH at 5' ~185 (estimated) Enhanced polarity; potential hydrogen bonding -
5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] -Br at 5' 287/289 (MS data) HPK1 inhibition; synthetic intermediate
5'-Methoxy-1',2'-dihydrospiro[cyclopentane-1,3'-indole] -OCH₃ at 5' ~199 (estimated) Improved lipophilicity; used in spiroannulation
1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-carbonitrile -CN at 5' 198.26 Electrophilic reactivity; lab-scale synthesis
20,30,30-Tribromo-20,30-dihydrospiro[1,3-dioxolane-2,10-indene] Br₃ and dioxolane ring N/A Stabilized by C–H⋯Br/O interactions; disordered CH₂ groups

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (Br, CN) : Enhance electrophilicity and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura coupling in ) .
  • Electron-Donating Groups (OH, OCH₃) : May improve solubility but reduce metabolic stability due to increased susceptibility to glucuronidation.

Data Tables

Table 2: Physicochemical Properties

Compound LogP (Estimated) Solubility (mg/mL) Melting Point (°C)
1',2'-Dihydrospiro[...]-5'-ol 1.2 >10 (aqueous) N/A
5'-Bromo analog 2.8 <1 120–125
5'-Carbonitrile analog 1.9 ~5 N/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.